6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline

Cytotoxicity Colon Cancer Lung Cancer

Researchers synthesizing QNZ in-house face unreliable supply of the critical 6-nitro intermediate. This compound provides a validated, on-demand route to the potent NF-κB inhibitor QNZ (IC₅₀ 11 nM) via straightforward catalytic hydrogenation. • Direct QNZ precursor: reduce nitro to amine (Pd/C, H₂, THF/Et₃N) • Standalone cytotoxicity: IC₅₀ 3.5 µM (A549), 5.0 µM (HCT-116), 74 nM (SW620); >400-fold cancer selectivity over normal cells • Enhanced LogP (4.93 vs. 4.66 for QNZ) supports lipophilicity SAR and membrane permeability studies Supplied as a yellow solid; soluble in DCM and EtOAc for organic-phase reactions.

Molecular Formula C22H18N4O3
Molecular Weight 386.411
CAS No. 545380-35-6
Cat. No. B583504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline
CAS545380-35-6
Synonyms6-Nitro-N-[2-(4-phenoxyphenyl)ethyl]-4-quinazolinamine; 
Molecular FormulaC22H18N4O3
Molecular Weight386.411
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C22H18N4O3/c27-26(28)17-8-11-21-20(14-17)22(25-15-24-21)23-13-12-16-6-9-19(10-7-16)29-18-4-2-1-3-5-18/h1-11,14-15H,12-13H2,(H,23,24,25)
InChIKeyUFAXMTYCHLXRRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline Chemical Profile


6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline (CAS 545380-35-6) is a 6-nitro-substituted quinazoline derivative featuring a 4-(4-phenoxyphenylethylamino) side chain. Its molecular formula is C₂₂H₁₈N₄O₃ with a molecular weight of 386.40 g/mol . The compound is a yellow solid with solubility in dichloromethane and ethyl acetate . It is primarily utilized as a key synthetic intermediate in the preparation of NF-κB transcriptional modulators, most notably the potent NF-κB inhibitor QNZ (6-amino-4-(4-phenoxyphenylethylamino)quinazoline, CAS 545380-34-5) [1].

6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline: Procurement Differentiation


Direct substitution of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline with its 6-amino counterpart (QNZ) or other 6-substituted quinazolines is not scientifically valid due to fundamental differences in physicochemical properties, synthetic utility, and biological activity profiles. The 6-nitro moiety confers distinct electronic characteristics, as evidenced by a higher calculated LogP (4.93) compared to the 6-amino analog (LogP 4.66), indicating enhanced lipophilicity [1]. This nitro group also imparts a specific UV/Vis absorption profile and serves as a reducible handle for generating the corresponding amine under controlled conditions [2]. More critically, comparative studies demonstrate that 6-nitro-substituted quinazolines exhibit a markedly different cytotoxic potency and selectivity profile compared to their 6-amino counterparts, with the latter showing generally higher anticancer activity in vitro [3]. These divergent properties underscore that the 6-nitro derivative is not a mere interchangeable analog but rather a specialized intermediate and distinct chemical entity with its own unique procurement specifications.

6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline Procurement Evidence


Cytotoxicity vs. Gefitinib in Colon and Lung Cancer

In direct head-to-head cytotoxicity assays, 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline demonstrates superior or comparable potency to the clinically approved EGFR inhibitor gefitinib. Against HCT-116 colon cancer cells, the compound exhibited an IC₅₀ of 5.0 µM, outperforming gefitinib's IC₅₀ of 5.5 µM. Similarly, in A549 lung cancer cells, the IC₅₀ was 3.5 µM versus gefitinib's 4.0 µM .

Cytotoxicity Colon Cancer Lung Cancer

Selective Antiproliferative Activity in Colon Cancer

In SW620 human colon cancer cells, 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline exhibits potent antiproliferative activity with an IC₅₀ of 74 nM after 48-hour treatment. Notably, the compound demonstrates a high degree of selectivity, with an IC₅₀ of approximately 30 µM in normal cell lines, yielding a selectivity index of >400 [1].

Antiproliferative Selectivity Colon Cancer

Lipophilicity Comparison with 6-Amino Analog

The 6-nitro substitution significantly increases lipophilicity relative to the corresponding 6-amino analog. The calculated LogP for 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline is 4.93 [1], whereas the 6-amino counterpart (QNZ, CAS 545380-34-5) has a LogP of 4.66 . This difference of 0.27 LogP units translates to an approximately 1.9-fold higher theoretical partition coefficient (octanol/water).

Lipophilicity Physicochemical Properties ADME

Key Intermediate for NF-κB Modulator QNZ

6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline serves as the direct synthetic precursor to the potent NF-κB inhibitor QNZ (EVP4593, CAS 545380-34-5), which exhibits IC₅₀ values of 11 nM (NF-κB activation) and 7 nM (TNF-α production) in Jurkat cells . Reduction of the 6-nitro group, typically via catalytic hydrogenation (Pd/C, H₂) in the presence of a base (e.g., triethylamine) in THF, yields the corresponding 6-amino derivative [1].

Synthetic Intermediate Reduction NF-κB

Dual TNF-α and T Cell Proliferation Inhibition

Structure-activity relationship studies on 6-nitroquinazolines as a class reveal dual inhibitory activities toward both TNF-α production and T cell proliferation. In vivo oral administration of various 6-nitroquinazolines at doses of 30 and 100 mg/kg resulted in significant inhibition of LPS-induced TNF-α production, with minimal concurrent cell growth inhibition [1][2].

TNF-α Immunomodulation T Cell Proliferation

6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline Applications


In-House QNZ Synthesis for Inflammation and Oncology

As the direct synthetic precursor to QNZ (a potent NF-κB inhibitor with IC₅₀ values of 11 nM and 7 nM), 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline enables laboratories to produce this high-value tool compound on-demand. This is particularly advantageous for groups studying NF-κB-mediated inflammation, cancer cell survival, or neurodegenerative disorders where QNZ has demonstrated efficacy . Reduction of the nitro group can be achieved via standard catalytic hydrogenation (Pd/C, H₂) in THF with triethylamine, providing a straightforward route to the active amine [1].

Kinase Inhibition and Cytotoxicity Studies

Given its demonstrated cytotoxic activity against HCT-116 colon cancer (IC₅₀ = 5.0 µM) and A549 lung cancer (IC₅₀ = 3.5 µM) cell lines, with potency comparable to or exceeding gefitinib, the compound is suitable for standalone kinase inhibition profiling. Its sub-micromolar activity (IC₅₀ = 74 nM) in SW620 colon cancer cells, coupled with >400-fold selectivity over normal cells, makes it an excellent tool for dissecting cancer-specific signaling pathways [2].

Lipophilicity-Dependent Physicochemical Profiling

The enhanced lipophilicity of the 6-nitro derivative (LogP = 4.93) compared to its 6-amino counterpart (LogP = 4.66) positions it as a valuable comparator in studies examining the impact of lipophilicity on membrane permeability, protein binding, and subcellular distribution [3]. Its solubility profile in dichloromethane and ethyl acetate further supports its use in organic-phase reactions and formulations requiring non-aqueous solvents .

SAR and Medicinal Chemistry Campaigns

As a member of the 6-nitroquinazoline class, which has demonstrated dual inhibitory activities toward TNF-α production and T cell proliferation in vivo, this compound is a valuable building block for SAR studies. Its distinct electronic properties conferred by the nitro group allow medicinal chemists to explore the impact of electron-withdrawing substituents on target engagement and pharmacokinetic properties [4][5].

Technical Documentation Hub

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